1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether
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Overview
Description
1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether is a complex organic compound characterized by its unique structure, which includes a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ketone group would yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-ethoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
Uniqueness
The uniqueness of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-propoxynaphthalen-1-yl group, in particular, may confer unique properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C32H27ClN4O3S |
---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(2-propoxynaphthalen-1-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C32H27ClN4O3S/c1-3-18-39-27-17-16-21-10-4-6-12-23(21)28(27)31-37(20(2)38)26-15-9-7-13-24(26)29-30(40-31)34-32(36-35-29)41-19-22-11-5-8-14-25(22)33/h4-17,31H,3,18-19H2,1-2H3 |
InChI Key |
PZEKQBQWQWHORW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC6=CC=CC=C6Cl)C(=O)C |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC6=CC=CC=C6Cl)C(=O)C |
Origin of Product |
United States |
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